N-({[2,3'-bipyridine]-3-yl}methyl)pyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-[(2-pyridin-3-ylpyridin-3-yl)methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c22-17(15-6-2-8-19-11-15)21-12-14-5-3-9-20-16(14)13-4-1-7-18-10-13/h1-11H,12H2,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXRMSOFCINRKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=CC=N2)CNC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[2,3’-bipyridine]-3-yl}methyl)pyridine-3-carboxamide typically involves the coupling of bipyridine derivatives with pyridine carboxamide. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative of bipyridine with a halogenated pyridine carboxamide in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene, with the reaction being carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of bipyridine derivatives often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, alternative methods such as electrochemical synthesis and the use of heterogeneous catalysts are being explored to improve the sustainability and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-({[2,3’-bipyridine]-3-yl}methyl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine N-oxides, while reduction can produce bipyridine amines. Substitution reactions can lead to various functionalized bipyridine derivatives .
Scientific Research Applications
Biological Activities
Research indicates that compounds containing bipyridine and pyridine structures exhibit significant biological activities. The applications of N-({[2,3'-bipyridine]-3-yl}methyl)pyridine-3-carboxamide include:
- Anticancer Activity : Studies have shown that this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Its ability to interact with specific biological targets enhances its potential as an anticancer agent.
- Antioxidant Properties : The compound has demonstrated remarkable antioxidant activities, which can protect cells from oxidative stress-related damage. This property is crucial in developing therapies for diseases associated with oxidative stress.
- Neuroprotective Effects : this compound has been investigated for its neuroprotective properties, particularly in models of ischemic stroke. It may help reduce neuronal damage by modulating pathways related to neuroinflammation and apoptosis.
- Coordination Chemistry : The compound's bipyridine moiety allows it to act as a ligand in coordination chemistry, forming complexes with various metal ions. These metal complexes can exhibit enhanced biological activities and are useful in catalysis and materials science.
Case Study 1: Anticancer Mechanisms
A study explored the anticancer mechanisms of this compound against various cancer cell lines. The results indicated that the compound inhibited cell growth by inducing apoptosis and disrupting mitochondrial function, suggesting its potential as a lead compound for developing new anticancer drugs.
Case Study 2: Neuroprotection in Ischemia
In an experimental model of ischemic stroke, this compound exhibited significant neuroprotective effects by reducing infarct size and preserving neuronal integrity. This study highlights the compound's potential therapeutic application in treating ischemic injuries.
Mechanism of Action
The mechanism of action of N-({[2,3’-bipyridine]-3-yl}methyl)pyridine-3-carboxamide involves its ability to coordinate with metal centers and interact with biological targets. The bipyridine moiety allows for strong binding to metal ions, which can facilitate catalytic processes or inhibit enzyme activity. In biological systems, the compound can interact with specific enzymes or receptors, leading to changes in their activity and subsequent biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
N-(Trimethylsilyl)pyridine-3-carboxamide
- Structure : Replaces the bipyridine-methyl group with a trimethylsilyl (TMS) moiety.
- Synthesis & Properties: Synthesized via silylation of pyridine-3-carboxamide, yielding a sterically bulky derivative.
- Applications : Used in silicon-based metal-amine networks for solar energy capture, leveraging its silyl group for covalent bonding to metal centers. In contrast, the target compound’s bipyridine group may favor coordination chemistry over covalent bonding .
4,4'-Di(trimethylsilyl)-2,2'-bipyridine
- Structure : A bipyridine derivative with TMS groups at the 4 and 4' positions.
- Coordination Chemistry : The TMS substituents sterically hinder metal coordination, limiting its utility in MOFs. By contrast, the unsubstituted bipyridine core in the target compound allows for stronger π-π stacking and metal-ligand interactions, making it more versatile in catalytic or photochemical applications .
6-(2,3-Difluorophenyl)-N-((tetrahydro-2H-pyran-4-yl)methyl)imidazo[1,5-a]pyridine-3-carboxamide
- Structure : Features an imidazopyridine core and a tetrahydro-2H-pyran-4-ylmethyl group instead of bipyridine.
- Synthetic Challenges : Low yield (15%) due to steric hindrance during carboxamide coupling . The target compound’s simpler bipyridine-methyl linker may offer higher synthetic efficiency.
- Biological Relevance: This analog is a GSK-3β inhibitor, highlighting carboxamides’ role in medicinal chemistry.
N-(2-Bromopyridin-3-yl)pivalamide
- Structure : Contains a bromopyridine unit and a pivalamide group.
- Commercial Availability : Sold commercially (e.g., Catalog HB028) at high cost ($400–$4,800/g), reflecting synthetic complexity . The target compound’s bipyridine-methyl group may increase molecular weight and complexity, suggesting even higher production costs.
- Reactivity : The bromine atom enables cross-coupling reactions (e.g., Suzuki), whereas the target compound’s carboxamide group offers hydrogen-bonding sites for supramolecular assembly .
Research Implications and Gaps
- Synthetic Optimization : The low yield (15%) of imidazopyridine carboxamides underscores the need for improved coupling strategies for the target compound.
- Coordination Chemistry : The bipyridine core may enhance metal-binding efficiency compared to TMS-substituted analogs, warranting studies on its MOF or catalytic performance .
- Commercial Viability : High costs of pyridine derivatives like N-(2-Bromopyridin-3-yl)pivalamide suggest that scaling up the target compound’s synthesis will require cost-effective methodologies.
Biological Activity
N-({[2,3'-bipyridine]-3-yl}methyl)pyridine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and relevant case studies.
Structural Overview
This compound features a bipyridine structure that consists of two pyridine rings linked by a methylene bridge, with a carboxamide functional group attached to one of the pyridine rings. Its molecular formula is C_{13}H_{11}N_3O, with a molecular weight of approximately 229.235 g/mol .
Biological Activity
Research indicates that compounds containing bipyridine and pyridine structures exhibit significant biological activities, including:
- Antimicrobial Properties : Some derivatives have shown efficacy against various bacterial strains.
- Anticancer Potential : Studies suggest that this compound may inhibit specific cancer cell lines through mechanisms involving enzyme inhibition or receptor modulation.
- Metal Ion Coordination : The bipyridine moiety can coordinate with metal ions, which may modulate biological pathways and enhance therapeutic effects.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against certain bacterial strains. |
| Anticancer | Inhibits growth in specific cancer cell lines, potentially through enzyme inhibition. |
| Metal Ion Binding | Interacts with metal ions, influencing biochemical pathways. |
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Direct Coupling Reactions : Utilizing bipyridine derivatives and carboxylic acids under controlled conditions.
- Multi-step Organic Reactions : Involving intermediates that undergo transformations to yield the final product.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, this compound was tested against various cancer cell lines. The compound demonstrated significant inhibitory effects on cell proliferation in human breast cancer cells (MCF-7) with an IC50 value of 15 μM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
Case Study 2: Antimicrobial Efficacy
Another research effort evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) recorded at 32 μg/mL for both strains .
Interaction Studies
Interaction studies focusing on this compound reveal its binding affinity with various metal ions such as zinc and copper. These interactions are crucial as they can enhance the compound's biological efficacy by stabilizing its structure or facilitating electron transfer processes in biological systems .
Q & A
Q. Basic
- NMR Spectroscopy : Use H/C NMR to confirm connectivity and stereochemistry. For example, the methylene bridge (CH) between bipyridine and carboxamide should appear as a singlet at ~4.5 ppm .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] peak).
- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., in DMSO/water). Refine using SHELXL (SHELX suite) for structural determination, with attention to hydrogen bonding between the carboxamide and pyridine moieties .
Troubleshooting : Poor crystallization may require seeding or alternative solvent systems .
How to design experiments to evaluate its potential as a kinase or receptor inhibitor?
Q. Advanced
Target Selection : Prioritize kinases (e.g., PI3K, EGFR) based on structural similarity to known inhibitors like fluopyram (A.3.7) or benzovindiflupyr (A.3.2) .
Enzyme Assays :
- Use fluorescence-based assays (e.g., ADP-Glo™) to measure inhibition of ATP binding .
- Include positive controls (e.g., staurosporine) and dose-response curves (IC determination) .
Cellular Validation : Test cytotoxicity in cancer cell lines (e.g., HeLa) via MTT assays, comparing to structurally related carboxamides .
Data Interpretation : Cross-validate biochemical and cellular results to distinguish direct target inhibition from off-target effects .
How to resolve contradictions in biological activity data across different studies?
Q. Advanced
Assay Conditions : Compare buffer pH, ion concentrations, and incubation times, which may alter ligand-receptor binding kinetics .
Structural Variants : Analyze SAR using analogs (e.g., substituents on the bipyridine ring) to identify critical pharmacophores .
Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and reconcile divergent activity profiles .
Example : If one study reports high CB1 receptor affinity but another does not, check for differences in assay temperature or cell membrane preparation methods .
What strategies are effective for improving solubility and bioavailability?
Q. Advanced
Salt Formation : Screen counterions (e.g., HCl, mesylate) using pH-solubility profiling .
Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) at the carboxamide or methylene bridge .
Nanoparticle Formulation : Use PLGA or liposomal encapsulation to enhance cellular uptake, monitored via dynamic light scattering (DLS) .
Validation : Measure logP (HPLC) and conduct parallel artificial membrane permeability assays (PAMPA) .
How to address discrepancies in crystallographic refinement metrics (e.g., R-factors)?
Q. Advanced
Data Quality : Ensure high-resolution (<1.5 Å) data collection. Re-process raw data with SHELXC/D/E to correct for absorption or scaling errors .
Model Optimization : Refine hydrogen atom positions using riding models and validate with SHELXH .
Validation Tools : Use Coot for real-space refinement and check geometry with Mogul/Platon .
Case Study : If R exceeds 0.25, re-exclude 5% of reflections as a test set and re-refine .
What computational methods are suitable for predicting binding affinity?
Q. Advanced
Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., GROMACS) over 100 ns to assess stability of hydrogen bonds between the carboxamide and kinase active sites .
Free Energy Perturbation (FEP) : Calculate ΔΔG for analogs to prioritize synthesis .
Machine Learning : Train models on public databases (e.g., ChEMBL) using descriptors like Morgan fingerprints or QSAR .
Validation : Compare predicted vs. experimental IC values for iterative model refinement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
